molecular formula C16H14ClN3O4S B438405 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-59-8

2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B438405
CAS No.: 313662-59-8
M. Wt: 379.8g/mol
InChI Key: PPKJBVQPDMHQFE-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core followed by functionalization with the chloro and nitro groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of tetrahydrobenzo[b]thiophene derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentration (MIC) values indicating significant potency .

Anticancer Activity

The tetrahydrobenzo[b]thiophene scaffold has been recognized for its anticancer potential. Compounds derived from this structure have been reported to interact with cancer-specific protein targets. The modifications introduced by the chloro and nitro groups may enhance the selectivity and efficacy against cancer cell lines .

Case Studies

  • Antibacterial Evaluation : A study on similar compounds showed that modifications in the tetrahydrobenzo[b]thiophene structure significantly influenced antibacterial efficacy. Compounds with specific substitutions exhibited MIC values ranging from 0.64 μM to 1.11 μM against E. coli and P. aeruginosa, indicating their potential as lead compounds for antibiotic development .
  • Anticancer Research : Another investigation into tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study emphasized the importance of structural modifications in enhancing biological activity against various cancer types .

Comparative Data Table

Compound NameBiological ActivityMIC (μM)Reference
This compoundAntibacterial0.64 - 1.11
Tetrahydrobenzo[b]thiophene Derivative AAnticancerVaries
Tetrahydrobenzo[b]thiophene Derivative BAntibacterial1.00 - 1.50

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Biological Activity

The compound 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzothiophene, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C16H14ClN3O4S
  • Molecular Weight: 379.82 g/mol
  • CAS Number: Not specifically listed in the search results but can be derived from its structure.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, toxicity profiles, and potential therapeutic applications. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings: A study demonstrated that nitroaromatic compounds possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism of Action: The antimicrobial action is often attributed to the disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Potential

Several studies have explored the anticancer potential of related benzothiophene derivatives:

  • In vitro Studies: Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
  • Case Study: A specific case study indicated that a related compound inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression .

Toxicity and Safety Profile

Understanding the toxicity of this compound is crucial for its potential therapeutic applications:

  • Toxicological Assessments: Preliminary studies suggest that while some derivatives are effective against pathogens, they may also exhibit cytotoxicity at higher concentrations. For instance, the degradation products of chlorinated nitroaromatics can be toxic to aquatic organisms .
  • Safety Data: Comprehensive safety data is limited; however, compounds in this class often require careful handling due to their potential environmental and health impacts.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against S. aureus, B. subtilis
AnticancerInduces apoptosis in cancer cell lines
ToxicityPotential cytotoxicity at high concentrations

Properties

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-11-6-5-8(20(23)24)7-10(11)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKJBVQPDMHQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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